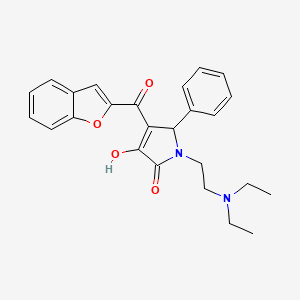

4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one

Descripción

This compound features a 1,5-dihydro-2H-pyrrol-2-one core substituted with a benzofuran-2-carbonyl group at position 4, a phenyl group at position 5, and a 2-(diethylamino)ethyl chain at position 1.

Propiedades

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-phenyl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4/c1-3-26(4-2)14-15-27-22(17-10-6-5-7-11-17)21(24(29)25(27)30)23(28)20-16-18-12-8-9-13-19(18)31-20/h5-13,16,22,29H,3-4,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOZCAAYNTVHQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of 2-hydroxybenzaldehyde with ethyl acetoacetate under acidic conditions to form the benzofuran ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit notable anticancer properties. The specific compound under discussion has been synthesized and tested for its efficacy against various cancer cell lines. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .

Neuroprotective Effects

The presence of diethylamino groups in the compound suggests potential neuroprotective effects. Research has shown that similar compounds can enhance cognitive function and provide protection against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells . The compound's ability to cross the blood-brain barrier may enhance its effectiveness in treating neurological disorders.

Antioxidant Properties

Benzofuran derivatives have demonstrated significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. The compound's structure facilitates the scavenging of free radicals, thereby protecting cells from damage and contributing to overall health .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to emit light when an electric current is applied can be utilized in developing efficient display technologies . Research into the photophysical properties of similar compounds has shown promise in enhancing the efficiency and stability of OLED devices.

Sensors

The compound's chemical structure can be tailored for use in sensors, particularly for detecting environmental pollutants or biological markers. Its reactivity with specific analytes allows for the development of sensitive detection methods that can be employed in various fields, including environmental monitoring and medical diagnostics .

Mechanistic Studies

This compound can serve as a chemical probe to investigate biological pathways involving benzofuran derivatives. By modifying its structure, researchers can create analogs that selectively interact with specific biological targets, providing insights into cellular mechanisms and disease processes .

Drug Development

The synthesis of this compound opens avenues for drug development, particularly in creating new therapeutic agents targeting specific diseases. Its structural features can be modified to enhance potency, selectivity, and pharmacokinetic properties, facilitating the design of next-generation pharmaceuticals .

Case Studies

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparación Con Compuestos Similares

Research Findings and Implications

- Synthetic Accessibility : The target compound’s benzofuran-2-carbonyl group may require specialized synthesis (e.g., Friedel-Crafts acylation), contrasting with the chalcone-derived analogs in .

- Metabolic Stability : The benzofuran ring in the target compound is less prone to oxidative metabolism compared to furan () or ethoxy-substituted aryl groups () .

Actividad Biológica

4-(Benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological properties, including its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, a pyrrole ring, and a diethylamino ethyl side chain. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for drug development.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways. For instance, it was found to inhibit cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549), leading to cell cycle arrest at the G1 phase. The underlying mechanism appears to involve the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways.

Neuroprotective Effects

The compound has also demonstrated neuroprotective properties. In vitro studies using neuronal cell cultures have shown that it can protect against oxidative stress-induced damage. This is attributed to its ability to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, it has been noted to improve cognitive functions in animal models of neurodegeneration.

Antimicrobial Activity

In terms of antimicrobial effects, preliminary investigations reveal that the compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. It shows promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Case Studies

The biological activity of 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one can be attributed to its ability to interact with specific molecular targets within cells:

- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress markers.

- Antibacterial Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.